Ethyl 3-methyl-4-oxobutanoate
Overview
Description
Ethyl 3-methyl-4-oxobutanoate is an organic compound with the molecular formula C7H12O3. It is a derivative of butanoic acid and is characterized by the presence of an ester functional group and a ketone functional group. This compound is commonly used in organic synthesis due to its versatile reactivity and is often employed as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl acetoacetate with methyl iodide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the esterification of 3-methyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 3-methyl-4-oxobutanoic acid.
Reduction: 3-methyl-4-hydroxybutanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxobutanoate involves its reactivity as both an ester and a ketone. The compound can form enolate intermediates, which are highly reactive and can participate in various nucleophilic addition and substitution reactions. These reactions often involve the formation of new carbon-carbon bonds, making the compound valuable in organic synthesis .
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxobutanoate can be compared to other similar compounds such as ethyl acetoacetate and methyl 4-oxobutanoate:
Ethyl Acetoacetate: Similar in structure but lacks the methyl group at the 3-position. It is also used in organic synthesis and has similar reactivity.
Methyl 4-oxobutanoate: Similar but has a methyl ester group instead of an ethyl ester group.
This compound stands out due to its unique combination of functional groups, which provides it with a distinct reactivity profile and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUASUIMPCWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514723 | |
Record name | Ethyl 3-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-57-1 | |
Record name | Ethyl 3-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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